molecular formula C8H15O2- B1194180 Octanoate CAS No. 74-81-7

Octanoate

Cat. No. B1194180
CAS RN: 74-81-7
M. Wt: 143.2 g/mol
InChI Key: WWZKQHOCKIZLMA-UHFFFAOYSA-M
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Patent
US08974814B2

Procedure details

One gram of sodium octanoate and one gram of levofloxacin were dissolved in 100 ml water. The pH was slowly adjusted to 6.0 by the addition of 1 M HCl. As the pH decreased, levofloxacin became protonated formed an insoluble HIP with the negatively charged octanoate. The precipitate was gathered by filtration to remove excess levofloxacin, dissolved sodium octanoate/octanoic acid, and salt. The sample was lyophilized overnight.
Name
sodium octanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Na+].[CH3:12][C@@H:13]1[N:34]2[C:17]3[C:18]([C:30]([C:32]([C:35]([OH:37])=[O:36])=[CH:33]2)=[O:31])=[CH:19][C:20]([F:29])=[C:21]([N:22]2[CH2:27][CH2:26][N:25]([CH3:28])[CH2:24][CH2:23]2)[C:16]=3[O:15][CH2:14]1.Cl>O>[CH3:12][C@@H:13]1[N:34]2[C:17]3[C:18]([C:30]([C:32]([C:35]([OH:37])=[O:36])=[CH:33]2)=[O:31])=[CH:19][C:20]([F:29])=[C:21]([N:22]2[CH2:23][CH2:24][N:25]([CH3:28])[CH2:26][CH2:27]2)[C:16]=3[O:15][CH2:14]1.[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:0.1|

Inputs

Step One
Name
sodium octanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)[O-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
C[C@H]1COC2=C3C(=CC(=C2N4CCN(CC4)C)F)C(=O)C(=CN31)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[C@H]1COC2=C3C(=CC(=C2N4CCN(CC4)C)F)C(=O)C(=CN31)C(=O)O
Name
Type
product
Smiles
C(CCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.